molecular formula C10H16N2O B121218 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 148236-54-8

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B121218
M. Wt: 180.25 g/mol
InChI Key: UFDYUXYOCBQELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is a diazaspirocyclic compound, which is a class of organic compounds characterized by the presence of two nitrogen atoms in a spirocyclic structure. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one, they do provide insights into the synthesis, structure, and reactivity of related diazaspirocyclic compounds.

Synthesis Analysis

The synthesis of diazaspirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For example, the synthesis of 2,7-diazaspiro[4.4]nonane involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction starting from malononitrile, resulting in higher efficiency and better yield . Similarly, the synthesis of 2,6-diazaspiro[3.3]heptanes is reported to be concise and scalable, demonstrating the potential for efficient production of such compounds . These methods could potentially be adapted for the synthesis of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spirocyclic core with two nitrogen atoms incorporated into the ring system. The structure of these compounds can significantly influence their chemical properties and reactivity. For instance, the synthesis of 1,7-diazaspiro[4,4]nonane-2,4-dione derivatives showcases the importance of the diazaspirocyclic core in multicomponent reactions . Understanding the molecular structure is crucial for the design of new compounds with desired properties.

Chemical Reactions Analysis

Diazaspirocyclic compounds can participate in a variety of chemical reactions. The synthesis of 2,6-diazaspiro[3.3]heptanes and their application in Pd-catalyzed aryl amination reactions highlights the reactivity of such compounds in forming carbon-nitrogen bonds . Additionally, the multicomponent reactions involving isocyanides indicate the versatility of diazaspirocyclic compounds in synthesizing complex molecules with high atom economy . These reactions could provide a framework for understanding the reactivity of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspirocyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one, they do offer insights into the properties of related compounds. For example, the efficient Michael addition in the synthesis of 3,9-diazaspiro[5.5]undecanes suggests that the steric and electronic effects of substituents on the spirocyclic core can affect reactivity . These insights can be used to infer the properties of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one and guide further research.

Scientific Research Applications

Tautomeric Forms and Structural Analysis

  • Tautomeric Variations : The compound exhibits different tautomeric forms in solid state and in solution, indicating unique structural dynamics. This phenomenon, referred to as desmokatatropy, highlights a significant shift between conjugated and non-conjugated tautomeric forms depending on the environment (Enchev et al., 2017).

Photochemical Properties

  • Photochemical Stability and Reactivity : Studies show stability against irradiation in certain solvents, while exhibiting reactivity under specific conditions like irradiation in methanol, indicating potential for photochemical applications (Schönberg et al., 1980).

Synthesis of Novel Compounds

  • Formation of Bi-Heterocyclic Systems : The reaction with propargyl alcohol and subsequent treatments lead to the creation of novel bi-heterocyclic systems, showcasing the compound's utility in synthesizing diverse chemical structures (De Crescentini et al., 2016).

Crystal Structure Elucidation

  • Structural Elucidation : X-ray diffraction studies have been used to understand the crystal structure of derivatives, contributing to a deeper understanding of its molecular architecture (Silaichev et al., 2012).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one. However, it’s important to note that it’s for research use only and not for human or veterinary use1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions for 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-5-8-11-9(13)10(12-8)6-3-4-7-10/h2-7H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYUXYOCBQELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Bao, W Zhu, W Yuan, X Zhu, Y Yan, H Tang… - European journal of …, 2016 - Elsevier
A series of new angiotensin II (Ang II) receptor 1 antagonists were designed, synthesized and evaluated. All compounds showed nanomolar affinities for the angiotensin II type 1 …
Number of citations: 15 www.sciencedirect.com
KT Rao, LV Rao… - Indian Journal of …, 2016 - search.ebscohost.com
A green, novel gradient stability-indicating reverse phase rapid resolution liquid chromatographic method was developed and validated for simultaneous estimation of irbesartan and …
Number of citations: 5 search.ebscohost.com

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